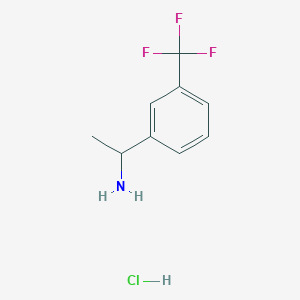

1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a compound of interest in the field of organic chemistry, particularly in the synthesis of pharmaceuticals. It is a derivative of ethanamine with a trifluoromethyl group attached to the phenyl ring, which can influence the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of chiral amines such as 1-(3-(Trifluoromethyl)phenyl)ethanamine is a topic of significant research due to their importance in pharmaceuticals. An efficient synthesis method for a related compound, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, was reported using a bienzyme cascade system involving R-ω-transaminase and alcohol dehydrogenase . This method achieved high enantiomeric excess, indicating its potential for producing chiral amines with high purity.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of this compound, they do provide insights into related compounds. For example, the crystal structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)ethanone, was determined using single crystal XRD and characterized by various physicochemical techniques . This suggests that similar techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving phenyl compounds. For instance, 1,1,1-tris(hydroxymethyl)ethane was used as a ligand in copper-catalyzed cross-coupling reactions to form C-N, C-S, and C-O bonds with aryl iodides . Additionally, 3-hydroxy-2-(trialkylsilyl)phenyl triflates were used as precursors for regioselective phenol derivatives . These studies highlight the reactivity of phenyl compounds and their potential in chemical synthesis, which could be relevant to the reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl ethanamine derivatives can be influenced by substituents on the phenyl ring. For example, the presence of a trifluoromethyl group can affect the molecule's acidity, basicity, and lipophilicity. The papers do not directly provide data on the physical and chemical properties of this compound, but the methodologies used in the characterization of related compounds, such as melting point, elemental analysis, and spectroscopic techniques, could be applied to this compound as well .

Applications De Recherche Scientifique

Photoaffinity Probes :

- A study conducted by Platz et al. (1991) explored the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, which are structurally related to 1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. The research highlighted the intermediacy of a singlet carbene and the potential limitations of these compounds in biological systems due to possible reversal of the photoinsertion process (Platz et al., 1991).

Synthesis of Novel Anorexigene :

- Research by Pichat and Tostain (1979) involved the synthesis of a novel anorexigene marked with carbon-14 using 3-trifluoromethylthio phenylmagnesium bromide, a compound related to this compound. The study demonstrated an innovative approach to labeling and tracing compounds in biological research (Pichat & Tostain, 1979).

Development of Polybenzimidazopyrrolones :

- In a study by Tao et al. (2014), aromatic tetraamines containing multiple trifluoromethyl groups were synthesized for creating fluorinated polybenzimidazopyrrolones. These compounds displayed excellent alkaline-hydrolysis resistance, important for materials science and polymer chemistry (Tao et al., 2014).

Antiamoebic Activity :

- Zaidi et al. (2015) synthesized chalcones with N-substituted ethanamine, structurally similar to this compound. These compounds were evaluated for antiamoebic activity, highlighting the potential of such structures in antimicrobial research (Zaidi et al., 2015).

Efficient Synthesis of Aprepitant :

- Brands et al. (2003) described the stereoselective synthesis of Aprepitant, an NK1 receptor antagonist. The process involved a compound structurally related to this compound, showcasing its relevance in synthesizing clinically significant molecules (Brands et al., 2003).

Novel Polyimides Synthesis :

- Yin et al. (2005) reported the synthesis of new fluorine-containing polyimides using a novel fluorinated aromatic diamine monomer. This research contributes to the development of materials with outstanding thermal and mechanical properties, relevant in material science and engineering (Yin et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-6H,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVAGOCFOAYRDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507093.png)

![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)

![2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2507097.png)

![Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate](/img/structure/B2507098.png)

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)

![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)

![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)